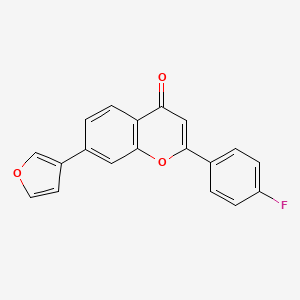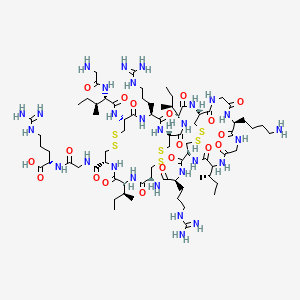
Retrocyclin-101
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Retrocyclin-101 is a synthetic peptide belonging to the theta-defensin family. Theta-defensins are cyclic peptides originally found in certain nonhuman primates and are known for their potent antimicrobial properties. This compound has garnered significant attention due to its ability to inhibit the entry of HIV-1 into cells, making it a promising candidate for therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Retrocyclin-101 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of this compound is achieved through the formation of a head-to-tail peptide bond, which is facilitated by specific coupling reagents and conditions .
Industrial Production Methods: While the chemical synthesis of this compound is feasible, it is often cost-prohibitive for large-scale production. An alternative approach involves the use of genetically engineered chloroplasts in plants. This method allows for the stable integration and expression of the this compound gene, resulting in high yields of the peptide .
Analyse Chemischer Reaktionen
Types of Reactions: Retrocyclin-101 primarily undergoes oxidation and reduction reactions due to the presence of cysteine residues that form disulfide bonds. These bonds are crucial for maintaining the peptide’s cyclic structure and biological activity .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other mild oxidizing agents are used to form disulfide bonds.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds, leading to linearization of the peptide.
Major Products Formed: The major product of these reactions is the cyclic form of this compound, which is essential for its antimicrobial activity. Linearized forms of the peptide are typically less active .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Retrocyclin-101 exerts its effects by binding to specific molecular targets on the surface of pathogens. For HIV-1, it inhibits the formation of the six-helix bundle of gp41, a glycoprotein essential for viral entry into host cells. This prevents the virus from fusing with the host cell membrane, thereby blocking infection . Additionally, this compound can bind to lipopolysaccharides on bacterial surfaces, disrupting their integrity and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Protegrin-1: Another antimicrobial peptide with a similar cyclic structure and broad-spectrum activity against bacteria and viruses.
Human Alpha-Defensins: Linear peptides with antimicrobial properties but lacking the cyclic structure of Retrocyclin-101.
Rhesus Theta-Defensins: Naturally occurring cyclic peptides in nonhuman primates, structurally similar to this compound.
Uniqueness: this compound is unique due to its synthetic origin and the ability to inhibit HIV-1 entry, a property not shared by many other antimicrobial peptides. Its cyclic structure also provides enhanced stability and resistance to proteolytic degradation compared to linear peptides .
Eigenschaften
Molekularformel |
C74H130N28O19S6 |
|---|---|
Molekulargewicht |
1908.4 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(1R,4S,7R,10S,16S,22R,25S,28R,31S,34R,39R,42S)-34-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-16-(4-aminobutyl)-10,25,42-tris[(2S)-butan-2-yl]-4,31-bis(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,41,44-tridecaoxo-36,37,46,47,50,51-hexathia-2,5,8,11,14,17,20,23,26,29,32,40,43-tridecazatricyclo[26.16.4.47,22]dopentacontane-39-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C74H130N28O19S6/c1-9-36(5)54(99-50(103)26-76)67(116)97-46-32-124-123-31-45(60(109)88-28-52(105)90-43(71(120)121)21-17-25-85-74(81)82)96-70(119)57(39(8)12-4)102-66(115)49-35-127-126-34-48(93-61(110)41(91-63(46)112)19-15-23-83-72(77)78)65(114)101-56(38(7)11-3)69(118)95-44-30-122-125-33-47(64(113)92-42(62(111)94-49)20-16-24-84-73(79)80)98-68(117)55(37(6)10-2)100-53(106)29-86-58(107)40(18-13-14-22-75)89-51(104)27-87-59(44)108/h36-49,54-57H,9-35,75-76H2,1-8H3,(H,86,107)(H,87,108)(H,88,109)(H,89,104)(H,90,105)(H,91,112)(H,92,113)(H,93,110)(H,94,111)(H,95,118)(H,96,119)(H,97,116)(H,98,117)(H,99,103)(H,100,106)(H,101,114)(H,102,115)(H,120,121)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-,56-,57-/m0/s1 |
InChI-Schlüssel |
GNKYRGCPDPZENH-KDUUJLCWSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)[C@@H](C)CC)NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC |
Kanonische SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)CN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


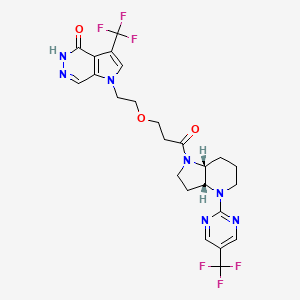
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)
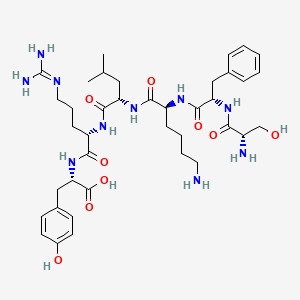
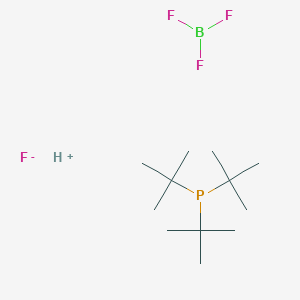
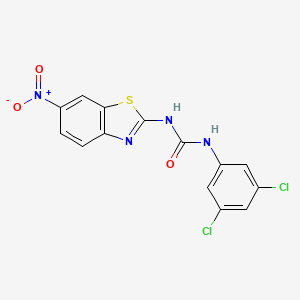
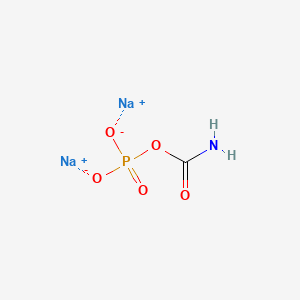
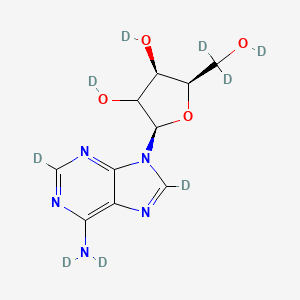

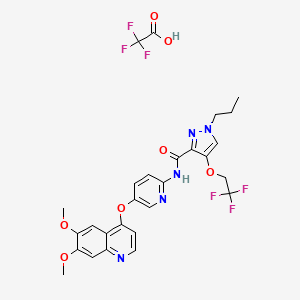
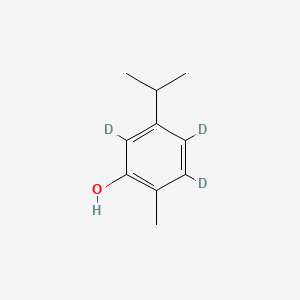


![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)
